molecular formula C15H20N4O2 B2739421 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 650595-06-5

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2739421
CAS No.: 650595-06-5
M. Wt: 288.351
InChI Key: WIQOXPABGCERPY-UHFFFAOYSA-N
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Description

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenoxyethyl group, which contributes to its unique chemical properties.

Scientific Research Applications

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Formation of the Triazole Ring: The phenoxyethyl intermediate is then reacted with hydrazine and a suitable carboxylic acid derivative to form the triazole ring.

    Coupling Reaction: The final step involves coupling the triazole intermediate with a carboxamide derivative under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    2-isopropyl-5-methylphenol: A related compound with similar structural features but different functional groups.

    1,2,4-triazole derivatives: Compounds containing the triazole ring, which may have similar biological activities.

Uniqueness

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of the phenoxyethyl group and the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10(2)12-5-4-11(3)8-13(12)21-7-6-16-15(20)14-17-9-18-19-14/h4-5,8-10H,6-7H2,1-3H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQOXPABGCERPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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